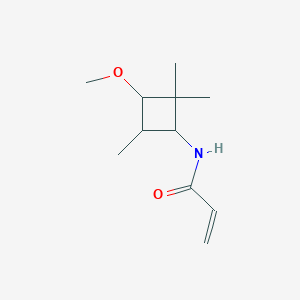
N-(3-Methoxy-2,2,4-trimethylcyclobutyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methoxy-2,2,4-trimethylcyclobutyl)prop-2-enamide, also known as MTPCA, is a chemical compound that belongs to the family of cyclobutylpropenamide derivatives. MTPCA has been found to have potential applications in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of N-(3-Methoxy-2,2,4-trimethylcyclobutyl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
This compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been found to have antitumor activity in vitro and in vivo. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death.
Advantages and Limitations for Lab Experiments
N-(3-Methoxy-2,2,4-trimethylcyclobutyl)prop-2-enamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity, making it a safe candidate for scientific research. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological properties.
Future Directions
There are several future directions for research on N-(3-Methoxy-2,2,4-trimethylcyclobutyl)prop-2-enamide. One possible direction is to investigate its potential for the treatment of pain and inflammation-related disorders. Another direction is to explore its antitumor activity and its potential use in cancer treatment. Further research is also needed to elucidate its mechanism of action and its pharmacological properties. In addition, the development of new derivatives of this compound with enhanced pharmacological properties could be explored.
Conclusion
This compound is a promising compound with potential applications in scientific research. It exhibits anti-inflammatory and analgesic effects, as well as antitumor activity. Its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological properties. This compound has several advantages for lab experiments, including its stability and low toxicity. Future research on this compound could lead to the development of new treatments for pain and inflammation-related disorders and cancer.
Synthesis Methods
N-(3-Methoxy-2,2,4-trimethylcyclobutyl)prop-2-enamide can be synthesized through a series of reactions involving the starting compound 3-methoxy-2,2,4-trimethylcyclobutanone. The synthesis method involves the reaction of 3-methoxy-2,2,4-trimethylcyclobutanone with methanesulfonyl chloride, followed by the reaction with sodium hydride and propargyl bromide. The final step involves the reaction of the intermediate product with acrolein to yield this compound.
Scientific Research Applications
N-(3-Methoxy-2,2,4-trimethylcyclobutyl)prop-2-enamide has been found to have potential applications in scientific research due to its unique properties. It has been shown to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders. This compound has also been found to have antitumor activity, which makes it a potential candidate for cancer treatment.
properties
IUPAC Name |
N-(3-methoxy-2,2,4-trimethylcyclobutyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-6-8(13)12-9-7(2)10(14-5)11(9,3)4/h6-7,9-10H,1H2,2-5H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBBRNJJDQLGGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C1OC)(C)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


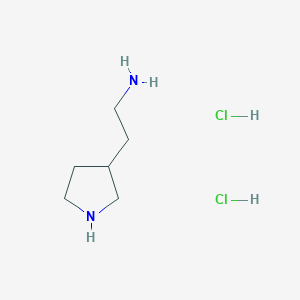
![N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2669571.png)
![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-1H-pyrimidine-2,4-dione](/img/structure/B2669572.png)

![4-[1-(3-Methylbutyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2669574.png)
![Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B2669576.png)
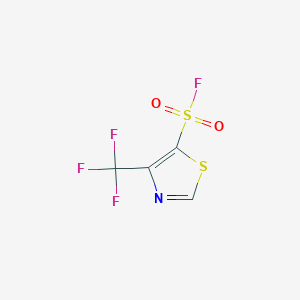
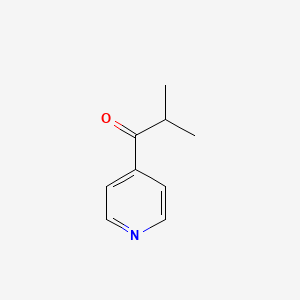
![5-amino-1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2669582.png)
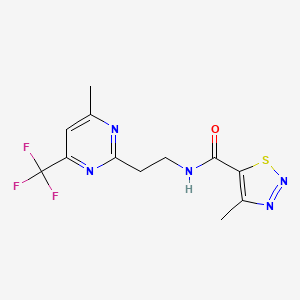
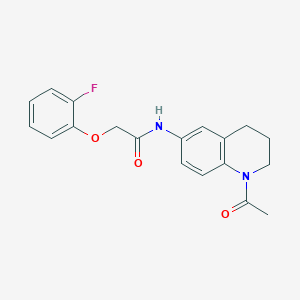
![2-((9-Phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2669588.png)
![N-allyl-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2669589.png)